1,1,1,3,3,3-Hexafluoro-2-[(methylamino)methyl]propan-2-ol
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Overview
Description
1,1,1,3,3,3-Hexafluoro-2-[(methylamino)methyl]propan-2-ol is a fluorinated organic compound known for its unique chemical properties It is a derivative of hexafluoroisopropanol, which is widely used in various chemical reactions due to its high polarity and ionizing power
Preparation Methods
The synthesis of 1,1,1,3,3,3-Hexafluoro-2-[(methylamino)methyl]propan-2-ol typically involves the following steps:
Starting Material: The synthesis begins with hexafluoropropylene, which is converted to hexafluoroacetone.
Hydrogenation: Hexafluoroacetone is then hydrogenated to produce 1,1,1,3,3,3-Hexafluoro-2-propanol.
Aminomethylation: The final step involves the aminomethylation of 1,1,1,3,3,3-Hexafluoro-2-propanol using formaldehyde and methylamine under controlled conditions to yield the target compound.
Chemical Reactions Analysis
1,1,1,3,3,3-Hexafluoro-2-[(methylamino)methyl]propan-2-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it to alcohols or amines, depending on the reagents used.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions: Typical reagents include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions
Scientific Research Applications
1,1,1,3,3,3-Hexafluoro-2-[(methylamino)methyl]propan-2-ol has several applications in scientific research:
Biology: Its derivatives are studied for their potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Mechanism of Action
The mechanism of action of 1,1,1,3,3,3-Hexafluoro-2-[(methylamino)methyl]propan-2-ol involves its high polarity and ability to stabilize transition states in chemical reactions. It acts as a solvent and catalyst, facilitating various organic transformations by enhancing the reactivity of the reactants. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-[(methylamino)methyl]propan-2-ol can be compared with other fluorinated alcohols such as:
1,1,1,3,3,3-Hexafluoro-2-propanol: Known for its use in peptide chemistry and as a solvent in various organic reactions.
1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol: Used in the preparation of volatile fluoroalkoxides and as a solvent in organic synthesis.
Deuterated 1,1,1,3,3,3-Hexafluoro-2-propanol: Utilized in NMR spectroscopy due to its deuterium content.
Properties
CAS No. |
380609-21-2 |
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Molecular Formula |
C5H7F6NO |
Molecular Weight |
211.11 g/mol |
IUPAC Name |
1,1,1,3,3,3-hexafluoro-2-(methylaminomethyl)propan-2-ol |
InChI |
InChI=1S/C5H7F6NO/c1-12-2-3(13,4(6,7)8)5(9,10)11/h12-13H,2H2,1H3 |
InChI Key |
XFFFBEUBWYRUPE-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(C(F)(F)F)(C(F)(F)F)O |
Origin of Product |
United States |
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